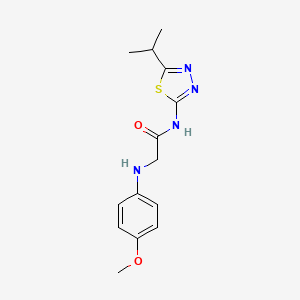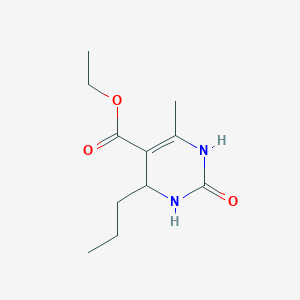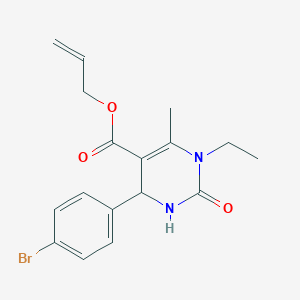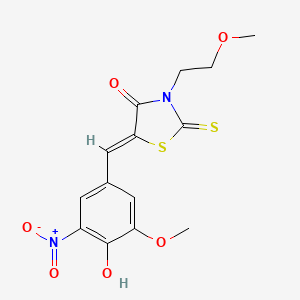![molecular formula C17H22N2O2 B4937755 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide, commonly known as MPCC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPCC is a cyclopropane-containing amide that has been synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions and radical cyclization.
作用机制
The mechanism of action of MPCC is not fully understood. However, it is believed that MPCC exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. MPCC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MPCC has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. In animal models, MPCC has been shown to reduce inflammation and oxidative stress, improve cognitive function, and alleviate pain. MPCC has also been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
MPCC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. MPCC can also be easily administered to animals via injection or oral gavage. However, there are some limitations to using MPCC in lab experiments. The optimal dosage and duration of treatment have not been established, and the long-term effects of MPCC on animal health are not well understood.
未来方向
There are several future directions for research on MPCC. One area of interest is the potential use of MPCC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of novel MPCC analogs with improved therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of MPCC and to determine the optimal dosage and duration of treatment for various diseases and disorders.
合成方法
The synthesis of MPCC has been achieved using various methods. One of the most common methods involves the palladium-catalyzed cross-coupling reaction between 1-bromo-4-(4-methylpiperidin-1-yl)benzene and cyclopropanecarboxylic acid. Another method involves the radical cyclization of 1-(4-methylpiperidin-1-yl)phenyl)prop-2-yn-1-one with cyclopropane carboxylic acid. These methods have been successful in synthesizing MPCC with high yields and purity.
科学研究应用
MPCC has been found to have potential therapeutic applications in the treatment of various diseases and disorders. Recent studies have shown that MPCC has anti-inflammatory properties and can inhibit the growth of cancer cells. MPCC has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, MPCC has been shown to have analgesic properties and can alleviate pain in animal models of neuropathic pain.
属性
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-9-19(10-8-12)17(21)14-3-2-4-15(11-14)18-16(20)13-5-6-13/h2-4,11-13H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLHCAXZBVPSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)



![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)




![{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)
